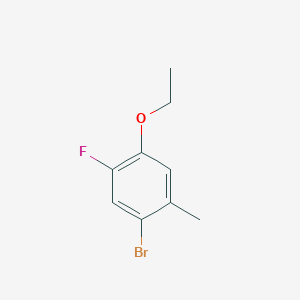

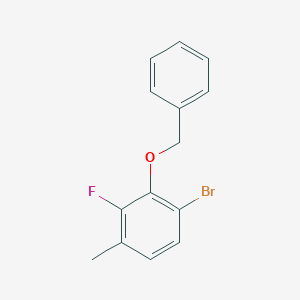

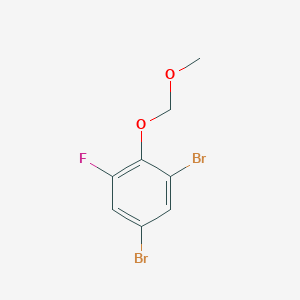

1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

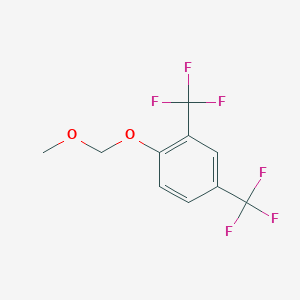

“1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene” is a chemical compound with the CAS Number: 2586126-80-7 . It has a molecular weight of 247.11 and is typically in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrFO/c1-6(2)13-10-4-7(3)8(11)5-9(10)12/h4-6H,1-3H3 . This indicates that the compound has a bromine (Br), a fluorine (F), and an isopropoxy group attached to a benzene ring, along with a methyl group.Physical and Chemical Properties Analysis

This compound is a liquid with a molecular weight of 247.11 . The exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Thermochemical Properties

Research into the thermochemistry of halogen-substituted methylbenzenes, including various bromo- and iodo-substituted compounds, has provided essential data on their vapor pressures, vaporization, fusion, and sublimation enthalpies. These properties are crucial for understanding the physical behavior of such compounds in different states and can aid in their application in material science and chemical engineering processes (Verevkin et al., 2015).

Synthesis and Radiopharmaceutical Applications

Another study highlights the synthesis pathways for no-carrier-added 1-bromo-4-[18F]fluorobenzene, emphasizing its significance in 18F-arylation reactions, which are pivotal in the development of radiopharmaceuticals for PET imaging (Ermert et al., 2004). This indicates the broader applicability of bromo-fluoro-substituted benzenes in medical diagnostics.

Fluorescent Compounds for Alzheimer's Disease

The development of fluorescent styrylbenzene derivatives for detecting amyloid plaques in Alzheimer's disease showcases the application of bromo- and fluoro-substituted compounds in neuroscience and pathology. These compounds, including variations of bromo- and fluoro-substituted styrylbenzenes, exhibit enhanced fluorescence intensity, aiding in the high-sensitivity labeling of amyloid lesions (Sato et al., 2004).

Lithium-Ion Battery Technology

In the field of energy storage, the use of 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive in lithium-ion batteries highlights the role of halogen-substituted compounds in enhancing battery safety and performance. This research underlines the potential for such compounds to improve thermal stability and provide overcharge protection (Zhang Qian-y, 2014).

Organic Synthesis and Drug Discovery

The application of bromo-fluoro-substituted compounds in organic synthesis and drug discovery is illustrated by studies on the synthesis of key intermediates for drug development. These studies demonstrate the versatility of such compounds in creating complex organic molecules with potential therapeutic applications (Nishimura & Saitoh, 2016).

Propiedades

IUPAC Name |

1-bromo-5-fluoro-2-methyl-4-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-6(2)13-10-4-7(3)8(11)5-9(10)12/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBMGCFCNCSPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine](/img/structure/B6294703.png)